
6-Fluoroquinoxalin-2(1H)-one
Overview
Description
6-Fluoroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, materials science, and organic synthesis. The presence of a fluorine atom at the 6-position of the quinoxaline ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions One common method involves the reaction of 2-nitroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the desired quinoxalinone
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Fluoroquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoxalinone to the corresponding dihydroquinoxaline.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated or nitrated quinoxaline derivatives.
Scientific Research Applications
Medicinal Chemistry
6-Fluoroquinoxalin-2(1H)-one has been extensively studied for its potential antimicrobial , antiviral , and anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, particularly colorectal cancer cells (HCT-116 and LoVo). The mechanisms involve the inhibition of key enzymes such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which are crucial in tumorigenesis.
Key Findings:
- Certain derivatives demonstrated IC₅₀ values ranging from 96.19 to 121.55 µg/mL, compared to diclofenac's IC₅₀ of 0.53 µg/mL.
- The most active compounds showed moderate to high inhibition efficiencies against COX-2.
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. It is utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that can exhibit unique electronic and catalytic properties.
Material Science
The compound is also explored in material science for developing materials with specific electronic or optical properties, including dyes and fluorescent materials. Its unique structure allows for modifications that can enhance the performance of these materials in various applications.
Antimalarial Research
Recent studies have focused on synthesizing new quinoxaline derivatives from this compound for potential antimalarial activity. This research is crucial given the ongoing global health challenges posed by malaria.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of several derivatives of quinoxalin-2(1H)-one, including those with the 6-fluoro substituent. The research highlighted how these compounds could inhibit tumor growth through specific biochemical pathways.
Case Study 2: Coordination Chemistry
Another study explored the use of this compound as a ligand in forming metal complexes. The resulting compounds exhibited enhanced catalytic activity in organic reactions, demonstrating the compound's utility in synthetic chemistry.
Mechanism of Action
The mechanism of action of 6-Fluoroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
6-Fluoroquinoxalin-2(1H)-one can be compared with other quinoxaline derivatives, such as:
Quinoxalin-2(1H)-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-Chloroquinoxalin-2(1H)-one: Contains a chlorine atom instead of fluorine, which affects its reactivity and biological activity.
6-Methylquinoxalin-2(1H)-one: Contains a methyl group, leading to different steric and electronic effects.
The presence of the fluorine atom in this compound makes it unique by enhancing its chemical stability, lipophilicity, and biological activity compared to its non-fluorinated counterparts.
Biological Activity
6-Fluoroquinoxalin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₈H₅FN₂O |
Molecular Weight | 164.14 g/mol |
CAS Number | 55687-23-5 |
Solubility | 1.49 mg/ml |
Log P (octanol-water) | 1.33 |
The compound is characterized by a fluorine atom at the 6-position of the quinoxaline ring, which contributes to its unique biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinoxalin-2(1H)-one exhibit significant anticancer properties. In vitro experiments revealed that certain derivatives, including those containing the 6-fluoro substituent, showed cytotoxic effects against various cancer cell lines, particularly colorectal cancer cells (HCT-116 and LoVo) through mechanisms involving the inhibition of COX-2 and lactate dehydrogenase A (LDHA) .
Key Findings:
- Compounds exhibited IC₅₀ values in the range of 96.19 to 121.55 µg/mL compared to diclofenac's IC₅₀ of 0.53 µg/mL.
- The most active compounds demonstrated moderate to high inhibition efficiencies against COX-2, which plays a crucial role in tumorigenesis .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. Research indicates that quinoxaline derivatives can inhibit bacterial growth by disrupting critical cellular processes. The structure-activity relationship (SAR) studies highlighted that modifications at specific positions on the quinoxaline ring significantly influence antibacterial efficacy .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways: The compound has been shown to inhibit COX-2 and LDHA, both of which are implicated in cancer metabolism and progression.
- Cytotoxicity: The compound induces apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial membrane potential.
- Antibacterial Mechanisms: It interferes with bacterial protein synthesis and DNA replication processes.
Case Studies
Several case studies have illustrated the potential applications of this compound in therapeutic settings:
- Colorectal Cancer Treatment:
- Bacterial Infections:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing 6-Fluoroquinoxalin-2(1H)-one with high purity?
- Methodological Answer : The synthesis typically involves cyclization of fluorinated precursors under controlled conditions. For example, brominated or chlorinated intermediates (e.g., 6-bromoquinoxalin-2(1H)-one, as seen in ) can undergo halogen exchange via nucleophilic aromatic substitution using fluorinating agents like KF/18-crown-6 in polar aprotic solvents (e.g., DMF) at elevated temperatures (~150°C). Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity. Characterization by , , and HRMS is critical to confirm structure and purity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Refer to Material Safety Data Sheets (MSDS) for hazard identification ( ). Key precautions include:
- Use of PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Conduct reactions in a fume hood to prevent inhalation of dust or vapors.
- Store in sealed containers under dry conditions at room temperature to avoid degradation.
- Emergency measures: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : and NMR to confirm fluorine-induced deshielding effects on adjacent protons/carbons.
- Mass Spectrometry (MS) : HRMS (ESI or EI) for molecular ion validation.
- X-ray Crystallography : For unambiguous structural confirmation, refine data using SHELXL ( ) to resolve fluorine positional disorder in crystal lattices .
Advanced Research Questions
Q. How does fluorine substitution at the 6-position influence electronic properties and reactivity in quinoxalin-2(1H)-one derivatives?
- Methodological Answer : Fluorine’s electronegativity alters electron density, affecting reactivity:
- Electronic Effects : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and identify electrophilic/nucleophilic sites.
- Reactivity Studies : Compare fluorinated vs. non-fluorinated derivatives in cross-coupling reactions (e.g., Suzuki-Miyaura) to assess steric and electronic barriers. Fluorine’s inductive effect can reduce reactivity at adjacent positions but enhance stability in oxidative environments .
Q. How can researchers resolve contradictions in bioactivity data across fluorinated quinoxalinone derivatives?
- Methodological Answer :
- Statistical Meta-Analysis : Aggregate data from multiple studies (e.g., MIC values from antimicrobial assays) to identify trends obscured by experimental variability.
- Structure-Activity Relationship (SAR) Modeling : Use molecular docking (AutoDock Vina) to correlate fluorine’s position with target binding affinity.
- Control Experiments : Validate assay conditions (e.g., pH, solvent) to ensure consistency, as seen in ’s antimicrobial testing protocols .
Q. What computational strategies predict crystallographic behavior of fluorinated quinoxalinones?
- Methodological Answer :
- Crystal Packing Analysis : Use Mercury (CCDC) to simulate packing motifs influenced by F···H or F···F interactions.
- Twinning and Disorder : Employ SHELXD ( ) for initial structure solution and SHELXL for refinement, particularly for high-resolution data. Fluorine’s small atomic radius often leads to positional disorder, requiring iterative refinement cycles .
Q. Notes for Methodological Rigor
- Experimental Design : Follow guidelines in for detailed experimental reporting, including solvent ratios, catalyst loadings, and spectral acquisition parameters.
- Data Validation : Triangulate crystallographic data ( ) with spectroscopic results to resolve structural ambiguities .
- Ethical Compliance : Adhere to institutional safety protocols ( ) and cite all synthetic precedents (e.g., ) to ensure reproducibility .
Properties
IUPAC Name |
6-fluoro-1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPUELVBFXEMHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506870 | |
Record name | 6-Fluoroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55687-23-5 | |
Record name | 6-Fluoroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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